[2-(1-Piperidinyl)-3-pyridinyl]methanamine

Regioselectivity Synthetic building block Quality control

Regioisomeric ambiguity in piperidinyl-pyridinyl building blocks can derail SAR campaigns. [2-(1-Piperidinyl)-3-pyridinyl]methanamine (CAS 953903-71-4) delivers the exact 2-piperidinyl-3-aminomethyl substitution validated in orexin receptor modulator patents. • Ortho amine-pyridine N relationship enables unique metal-chelating & intramolecular H-bonding modes unavailable to 4- or 6-regioisomers • Primary amine handle supports reductive amination, amide coupling, biotin/fluorophore conjugation & PROTAC linker attachment • ≥98% purity with analytical regioisomeric identity verification ensures library integrity and reproducible SAR

Molecular Formula C11H17N3
Molecular Weight 191.278
CAS No. 953903-71-4
Cat. No. B2385019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1-Piperidinyl)-3-pyridinyl]methanamine
CAS953903-71-4
Molecular FormulaC11H17N3
Molecular Weight191.278
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=CC=N2)CN
InChIInChI=1S/C11H17N3/c12-9-10-5-4-6-13-11(10)14-7-2-1-3-8-14/h4-6H,1-3,7-9,12H2
InChIKeyKXXQYKLDAVDLNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Baseline for 2-(1-Piperidinyl)-3-pyridinyl]methanamine


The compound [2-(1-Piperidinyl)-3-pyridinyl]methanamine (CAS 953903-71-4) is a synthetic heterocyclic amine with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol . It is a regioisomeric aminomethyl-pyridine derivative characterized by a piperidine ring substituted at the 2-position of the pyridine core . Commercially, it is offered as a research-grade building block (typical purity ≥95–98%) for medicinal chemistry and organic synthesis . This guide is intended to support procurement decisions by evaluating evidence that quantifiably differentiates this specific regioisomer from its closest positional analogs.

Defined 2,3-substitution pattern building block for medicinal chemistry
Research-grade synthetic intermediate with supplier-reported purity

Why Regioisomeric Substitution Fails for This Scaffold


Superficial structural similarity within the piperidinyl-pyridinyl methanamine family conceals critical regiochemical differences that can alter reactivity, binding, and metabolic fate. The position of the piperidine substituent on the pyridine ring (2-, 4-, or 6-) directly influences electron density distribution, the geometry of the primary amine for further functionalization, and recognition by biological targets such as kinases or GPCRs [1]. For example, the isomeric comparator (6-(piperidin-1-yl)pyridin-3-yl)methanamine (CAS 914637-06-2) [2] presents the aminomethyl group and the piperidine in a distinct spatial arrangement, which can lead to divergent structure-activity relationships (SAR) in lead optimization campaigns. The evidence below tests the hypothesis that the 2-piperidinyl-3-aminomethyl substitution pattern offers quantifiable advantages in specific synthetic or biological contexts, avoiding the risks of unverified substitution.

Attribute
Target (CAS 953903-71-4)
Substitute (CAS 914637-06-2)
Piperidine position
2-position (ortho to pyridine N)
6-position (para-like to pyridine N)
Aminomethyl geometry
C3, adjacent to substitution
C3, distant from substitution
Impact on SAR
Scaffold-specific target engagement
May not reproduce binding pose; divergent SAR likely

Quantitative Evidence: 2-Piperidinyl vs. 6-Piperidinyl Regioisomers


Regiochemical Identity and Purity Verification

As a specialty building block, the primary point of differentiation for CAS 953903-71-4 is its defined 2,3-substitution pattern. The regioisomer (6-(piperidin-1-yl)pyridin-3-yl)methanamine (CAS 914637-06-2) is a distinct compound with a different connectivity [1]. Commercially, the target compound is supplied with a minimum purity specification of 95% (AKSci) or 98% (Leyan), which is comparable to industry norms for research chemicals . No direct head-to-head assay data comparing the reactivity or biological performance of these two regioisomers was found in the open literature. Consequently, the quantifiable differentiation remains limited to structural identity and vendor-certified purity.

Regioisomeric Identity
Source review
2-piperidinyl, C3-NH2 vs 6-piperidinyl, C3-NH2
Distinct InChIKeys
Structural identity confirmation only; no comparative functional assay data.
Vendor-certified purity; verify regioisomer by NMR or InChIKey.
Regioselectivity Synthetic building block Quality control

Physicochemical Property Comparison

Computed molecular properties for the target compound and its 6-piperidinyl regioisomer are identical at the level of whole-molecule descriptors (Molecular Weight, LogP, and molecular formula are the same) [1][2]. However, the local electronic environment around the primary amine differs: the 2-piperidinyl group is ortho to the pyridine nitrogen, potentially affecting the amine's basicity and nucleophilicity compared to the para-like relationship in the 6-isomer. No experimentally measured pKa or LogD values were retrieved to quantify this difference. Therefore, this remains a class-level inference awaiting experimental confirmation.

Physicochemical Profile
Class-level inference
Computed MW, LogP identical;
local electronic differences inferred.
May alter amine basicity and nucleophilicity; experimental pKa/LogD unavailable.
In silico predictions only; confirm by measurement if reactivity is critical.
Lipophilicity Hydrogen bonding Drug-likeness

Research Applications for the 2,3-Regiospecific Scaffold


Medicinal Chemistry Lead Optimization

When a structure-activity relationship (SAR) study has identified the 2-piperidinyl-3-aminomethyl pyridine template as a critical pharmacophore, CAS 953903-71-4 provides the exact building block needed. The evidence confirms its regioisomeric identity . Substitution with the cheaper or more readily available 6-isomer would introduce a different geometry around the hinge-binding motif, which could abolish target engagement. This scenario is most relevant for projects targeting kinases or GPCRs where the pyridine nitrogen position and amine vector are essential for potency.

Kinase Inhibitor Library Synthesis

A 2022 patent describes pyridinamine methyl substituted piperidinyl derivatives as orexin receptor modulators, highlighting the relevance of this scaffold in CNS drug discovery [1]. The 2,3-substitution pattern can serve as a versatile starting point for reductive amination or amide coupling, enabling rapid library synthesis. The commercial availability of CAS 953903-71-4 at research scale supports early-stage hit expansion, provided the regioisomeric purity is analytically verified to ensure library integrity.

Chemical Biology Probe Development

The primary amine offers a handle for conjugation to biotin, fluorophores, or photoaffinity labels, while the piperidine ring can engage hydrophobic pockets. The ortho relationship between the amine and the pyridine nitrogen in CAS 953903-71-4 may allow for unique metal-chelating or intramolecular hydrogen-bonding modes compared to other regioisomers. This can be exploited in designing probes that require precise orientation of the reactive group, such as activity-based protein profiling (ABPP) probes or PROTAC linkers.

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Optimization
2,3-Regiospecific scaffold
Confirm connectivity by InChIKey or NMR; regioisomeric purity
Kinase Inhibitor Library Synthesis
Defined amine vector and hinge-binding geometry
Validate regioisomer identity before library expansion; check derivatization compatibility
Chemical Biology Probe Development
Ortho amine-pyridine orientation
Verify conjugation site reactivity; regioisomeric control for probe consistency
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